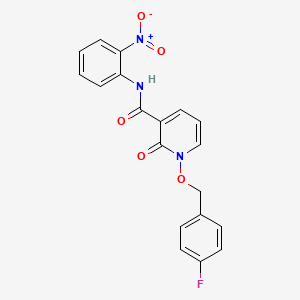

1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyloxy group at position 1 and a 2-nitrophenyl carboxamide moiety at position 2. The fluorine and nitro groups in its structure likely enhance metabolic stability and target binding affinity, as seen in related compounds .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O5/c20-14-9-7-13(8-10-14)12-28-22-11-3-4-15(19(22)25)18(24)21-16-5-1-2-6-17(16)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLURYOHUWNPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorobenzyl ether, followed by the introduction of the nitrophenyl group. The final step involves the formation of the dihydropyridine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs, focusing on structural variations, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Activity :

- The 4-fluorobenzyl group (common in the target compound and BMS-777607) is associated with enhanced kinase inhibition and metabolic stability .

- Nitro groups (e.g., in the target compound and Compound 6d) may improve electrophilic interactions but could reduce solubility, as seen in nitrophenyl-containing analogs .

Biological Performance: BMS-777607 demonstrates the importance of chloropyridinyl and ethoxy groups in achieving nanomolar kinase inhibition, a feature absent in the target compound . Analogs like B6 and B7 show that bulky substituents (e.g., cycloheptyl) reduce cytotoxicity but improve synthetic yields .

Physicochemical Properties :

- Melting points correlate with crystallinity: B7 (178–179°C) vs. B6 (163–166°C) suggests higher purity or stronger intermolecular forces in fluorophenyl derivatives .

- Solubility : B7’s 4-fluorophenyl group enhances aqueous solubility compared to B6’s methoxyphenyl, critical for oral bioavailability .

Biological Activity

1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a dihydropyridine core linked to a nitrophenyl group and a fluorobenzyl ether. Its molecular formula is with a molecular weight of approximately 417.8 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H14FN3O5 |

| Molecular Weight | 417.8 g/mol |

| CAS Number | 868678-45-9 |

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Antioxidant Properties : The presence of nitro groups may enhance the compound's ability to scavenge free radicals.

- Cell Cycle Regulation : Some studies suggest that these compounds can influence cell cycle progression, potentially leading to antiproliferative effects in cancer cells.

Biological Activity Studies

Several studies have investigated the biological effects of this compound and its analogs.

Anticancer Activity

A study conducted by researchers at [source] demonstrated that derivatives of the dihydropyridine class exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another study highlighted the compound's potential anti-inflammatory properties, where it was shown to inhibit the production of pro-inflammatory cytokines in vitro. This effect was mediated through the downregulation of NF-kB signaling pathways.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Findings : The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549, indicating potent anticancer activity.

-

Case Study on Inflammatory Response :

- Objective : To assess the anti-inflammatory effects in a lipopolysaccharide (LPS)-induced model.

- Findings : Treatment with the compound reduced TNF-alpha levels by 40% compared to control, suggesting significant anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.